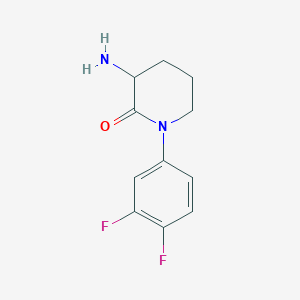

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

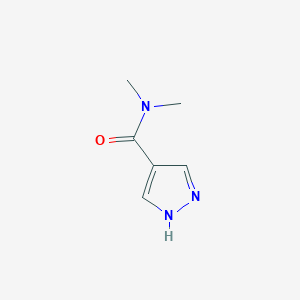

“3-Amino-1-(3,4-difluorophenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1344206-90-1 . It has a molecular weight of 226.23 and its IUPAC name is 3-amino-1-(3,4-difluorophenyl)-2-piperidinone . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “3-Amino-1-(3,4-difluorophenyl)piperidin-2-one”, has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which are important synthetic medicinal blocks for drug construction . A practical and efficient process has been developed for the preparation of key intermediates of similar compounds .Molecular Structure Analysis

The InChI code for “3-Amino-1-(3,4-difluorophenyl)piperidin-2-one” is 1S/C11H12F2N2O/c12-8-4-3-7 (6-9 (8)13)15-5-1-2-10 (14)11 (15)16/h3-4,6,10H,1-2,5,14H2 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

“3-Amino-1-(3,4-difluorophenyl)piperidin-2-one” is a powder with a molecular weight of 226.23 . It is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- Neuroleptic Agents Synthesis : A neuroleptic agent was synthesized for metabolic studies, indicating the utility of related piperidine compounds in developing drugs with neuroactive properties (Nakatsuka, Kawahara, & Yoshitake, 1981).

- Donor-Acceptor Interactions in Organic Compounds : Research into substituted naphthalimides with ferrocenyl headgroups explores the spectrochemical properties influenced by donor−acceptor interactions, relevant for materials science and organic electronics (McAdam et al., 2003).

- Cyclic Borinates Study : The synthesis and characterization of cyclic borinates derived from piperidine and piperazine alcohols have implications for developing novel organometallic compounds with potential applications in catalysis and material sciences (Höpfl et al., 1998).

Chemical Synthesis and Medicinal Chemistry

- Asymmetric Synthesis : Asymmetric synthesis techniques utilizing sulfinimine-derived anti-2,3-diamino esters for producing amino piperidine compounds showcase the importance of stereochemistry in medicinal chemistry (Davis & Zhang, 2009).

- Aminolysis Studies : Aminolysis reactions involving substituted phenyl diphenylphosphinates and their effects on reactivity and transition-state structures are crucial for understanding reaction mechanisms in organic synthesis (Um, Han, & Shin, 2009).

Organic and Medicinal Chemistry Applications

- GABA Uptake Inhibitors : The synthesis of specific GABA-uptake inhibitors with increased potency and lipophilicity points to the development of compounds with significant neuropharmacological effects (Ali et al., 1985).

- Gold Catalysis in Synthesis : The combination of gold catalysis and Selectfluor for synthesizing fluorinated nitrogen heterocycles demonstrates advanced techniques in organic synthesis for producing structurally complex and functionally rich compounds (Simonneau et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Indole derivatives, which include compounds like “3-Amino-1-(3,4-difluorophenyl)piperidin-2-one”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

3-amino-1-(3,4-difluorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-4-3-7(6-9(8)13)15-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTDUJSOBILYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

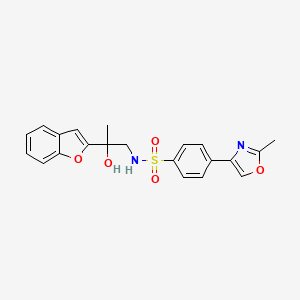

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)

![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)

![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)

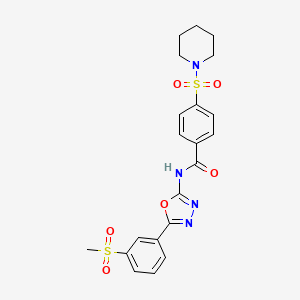

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

methanone](/img/structure/B2873481.png)

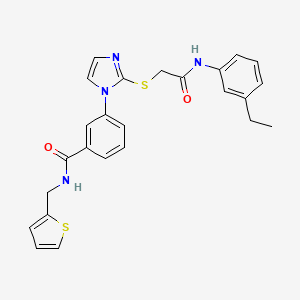

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)

![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)